Ferutinin
Overview
Description
Synthesis Analysis
The synthesis of ferutinin and related compounds often involves complex chemical reactions that can be influenced by the structure of the starting materials. The design and synthesis of macrocyclic ligands and their complexes, which can be related to the synthetic pathways of ferutinin, involve strategies that utilize the coordination template effect. This effect is crucial for synthesizing a variety of discrete metal complexes, highlighting the synthetic challenges and strategies relevant to compounds like ferutinin (Alexander, 1995).
Molecular Structure Analysis
The molecular structure of ferutinin can be analyzed using molecular descriptors, which are crucial for understanding its physicochemical properties and biological activity. Molecular descriptors are classified into experimental and theoretical types, with structural and quantum chemical descriptors providing insights into the molecular topology and electronic properties of ferutinin. These descriptors play a significant role in quantitative structure-activity relationships (QSAR) studies, aiding in the prediction of ferutinin's biological activities (Sahoo et al., 2016).
Scientific Research Applications
Estrogen Receptor Signaling in Osteoblastic Differentiation
Ferutinin exhibits high estrogenic activity, enhancing osteoblastic differentiation in human amniotic fluid stem cells. It acts through estrogen receptors and is involved in the MEK/ERK and PI3K/Akt signaling pathways, suggesting its potential in bone health and osteoporosis treatment (Zavatti et al., 2016).
Bone Metabolism and Osteoporosis Recovery
Ferutinin has been shown to recover severe osteoporosis caused by estrogen deficiency in ovariectomized rats. Its effects on bone mass were comparable to estradiol benzoate, indicating its potential as an alternative treatment for postmenopausal osteoporosis (Ferretti et al., 2010).
Anticancer Properties
Ferutinin demonstrated significant cytotoxic and apoptotic effects in vitro and in vivo against colon carcinoma cells, suggesting its potential as an effective anticancer agent. It induces apoptosis with minimal toxicity to non-tumoral cells (Arghiani et al., 2014).
Proliferation and Differentiation in Stem Cells
Ferutinin enhances proliferation and osteoblastic differentiation in human stem cells derived from amniotic fluid and dental pulp. This effect makes ferutinin a promising candidate for promoting bone formation in vivo (Zavatti et al., 2013).
Effects on Sexual Behavior and Hormonal Modulation
In ovariectomized rats, ferutinin influenced sexual behavior by modulating ERα expression in the hypothalamus. This effect varied depending on the presence of estrogen, indicating its complex interactions with estrogen receptors (Zanoli et al., 2009).
Uterine and Histomorphometric Effects
Ferutinin impacts the uterus in ovariectomized rats during osteoporosis treatment, inducing endometrial and myometrial hypertrophy. It appears to increase apoptosis in uterine epithelia, suggesting a protective function against uterine carcinoma (Ferretti et al., 2012).
Impact on Red Blood Cells
Ferutinin causes apoptosis in human red blood cells (eryptosis/erythroptosis) through membrane permeabilization and calcium influx. This finding suggests its potential effects on blood cells and related physiological processes (Gao et al., 2013).
Phytoestrogenic and Neuroprotective Properties
Ferutinin possesses antioxidant and anti-inflammatory properties, with potential applications in neurodegenerative and demyelinating diseases. Its neuroprotective effects against lipopolysaccharide-induced neuroinflammation in cultured neurons and oligodendrocytes highlight its therapeutic potential in pathologies characterized by inflammation and oxidative stress (Maiuolo et al., 2021).
Bone Formation in Osteoblast-like Cells
Ferutinin shows anabolic effects on bone using osteoblast-like cells, indicating its potential in bone formation and osteoporosis treatment (Elam et al., 2011).
Safety And Hazards
The safety data sheet of Ferutinin suggests that it should be used only for research and development use by, or directly under the supervision of, a technically qualified individual . It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .
Future Directions
properties
IUPAC Name |
[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHNJQMYORNJI-YUVXSKOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961947 | |
Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferutinine | |
CAS RN |
41743-44-6 | |
Record name | Ferutinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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